molecular formula C16H25N3 B15123549 1-phenyl-4-(3-piperidinylmethyl)-Piperazine

1-phenyl-4-(3-piperidinylmethyl)-Piperazine

Cat. No.: B15123549
M. Wt: 259.39 g/mol
InChI Key: HTZRDUCHAMAUJJ-UHFFFAOYSA-N
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Description

1-phenyl-4-(3-piperidinylmethyl)-Piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-4-(3-piperidinylmethyl)-Piperazine typically involves the reaction of piperazine with a phenyl-substituted piperidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process may also involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-4-(3-piperidinylmethyl)-Piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

1-phenyl-4-(3-piperidinylmethyl)-Piperazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-phenyl-4-(3-piperidinylmethyl)-Piperazine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-phenylpiperazine: A simpler derivative with similar pharmacological properties.

    4-(3-piperidinylmethyl)-Piperazine: Lacks the phenyl group but shares the piperidine and piperazine core structure.

Uniqueness

1-phenyl-4-(3-piperidinylmethyl)-Piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H25N3

Molecular Weight

259.39 g/mol

IUPAC Name

1-phenyl-4-(piperidin-3-ylmethyl)piperazine

InChI

InChI=1S/C16H25N3/c1-2-6-16(7-3-1)19-11-9-18(10-12-19)14-15-5-4-8-17-13-15/h1-3,6-7,15,17H,4-5,8-14H2

InChI Key

HTZRDUCHAMAUJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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